7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-dione derivative with a complex substitution pattern. Its structure features:
- 3-Methyl group at the purine core.
- 7-(2-Hydroxy-3-(o-tolyloxy)propyl) substituent, introducing a hydrophilic hydroxy group and an aromatic o-tolyloxy moiety.
- 8-(Propylthio) group, contributing sulfur-based electronic and steric effects.
The compound is listed in commercial catalogs (CAS: 333752-11-7) and shares structural motifs with xanthine derivatives, which are often explored for pharmacological activity .
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-propylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-9-28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-27-14-8-6-5-7-12(14)2/h5-8,13,24H,4,9-11H2,1-3H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDLRMVYSHLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the purine family, characterized by a fused double-ring structure. Its molecular formula is with a molecular weight of 373.46 g/mol. The structure includes hydroxyl and thioether functional groups which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways related to inflammation and immune response.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Caspase activation |
| A549 (Lung) | 12 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This effect suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various cancer cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production. -
In Vivo Models :
In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in managing conditions like arthritis. -
Synergistic Effects :
Recent studies have explored the synergistic effects of this compound when combined with conventional chemotherapeutics. Preliminary results indicate enhanced efficacy and reduced side effects, warranting further investigation into combination therapies.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
